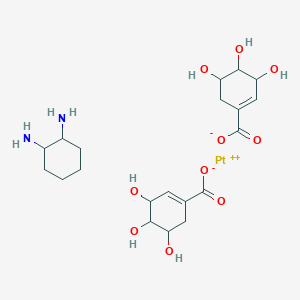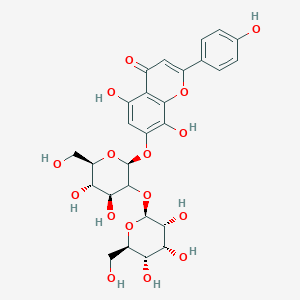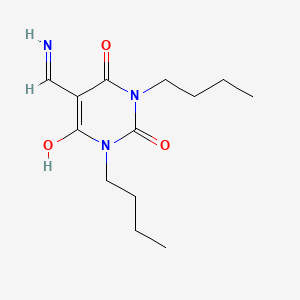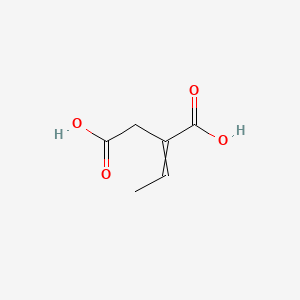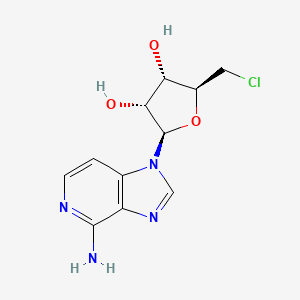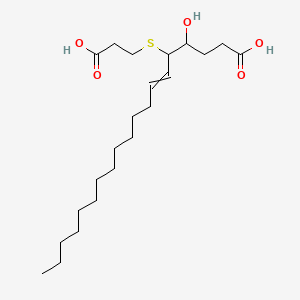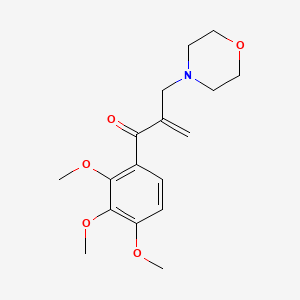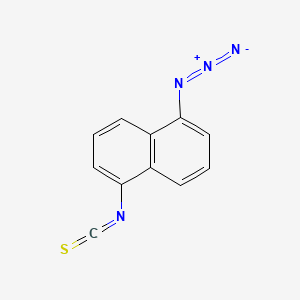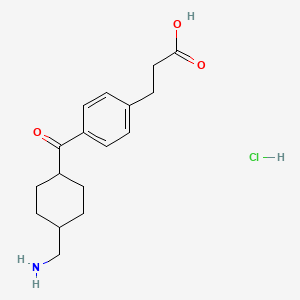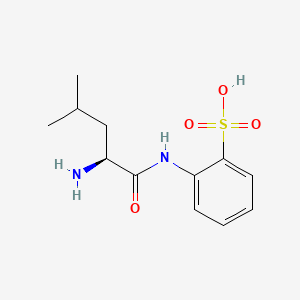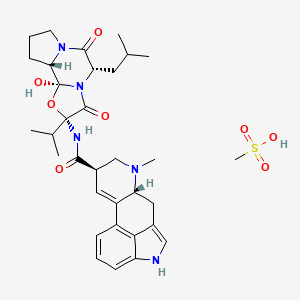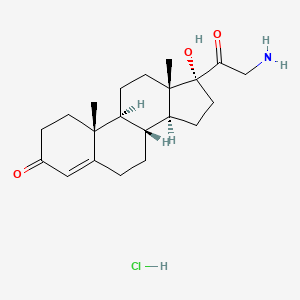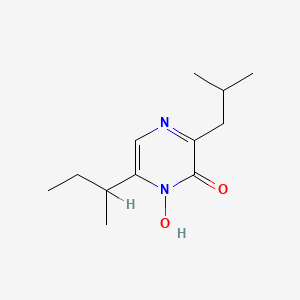
Aspergillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergillic acid is a member of pyrazines.
Applications De Recherche Scientifique
Biotechnological Applications
Aspergillic acid, produced by fungi like Aspergillus niger, plays a significant role in biotechnology. Aspergillus niger is extensively utilized to produce enzymes and citric acid. It's also employed in biotransformations and waste treatment. The enzymes and citric acid produced by A. niger are recognized as Generally Recognized As Safe (GRAS) by the FDA. This microorganism is an essential transformation host for over-expressing food enzymes, showcasing its utility in the food industry and biotechnological applications (Schuster, Dunn-Coleman, Frisvad, & van Dijck, 2002).
Industrial Applications
Aspergillic acid's producer, Aspergillus terreus, is recognized for its saprophytic nature and its capability to offer important metabolites in various human activities. It's notably used in the production of itaconic acid, a prominent bioproduct in Green Chemistry. Moreover, A. terreus has roles in biocontrol, plant growth promotion, and is studied for its pathogenic effects on crops and humans. This illustrates the versatile applications of aspergillic acid-producing fungi in industry and agriculture (Vassileva, Malusá, Eichler-Löbermann, & Vassilev, 2020).
Environmental and Waste Treatment
Aspergillus species, including A. niger, are pivotal in environmental management due to their capacity to transform lignocellulosic materials. They are adept at degrading phenolic and polysaccharide components, crucial in biopulping, biobleaching, and waste water treatment. While they might not degrade high-molecular mass lignins alone, their role in degrading hemicelluloses makes them essential in the microbial systems necessary for wood decay and waste management under natural conditions (Duarte & Costa-Ferreira, 1994).
Genetic Research and Bioinformatics
Advancements in genomics have brought a deeper understanding of Aspergillus species, including the discovery of numerous secondary metabolite biosynthetic pathways through genome sequencing. The proliferation of these findings post-genome sequencing indicates a broad spectrum of potential applications of aspergillic acid and related compounds in genetic research and bioinformatics. Activating dormant genes and understanding their functions could lead to the discovery of novel bioproducts and applications (Sanchez, Somoza, Keller, & Wang, 2012).
Propriétés
Numéro CAS |
22810-67-9 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3 |
Clé InChI |
IUZCDJYHMMWBBE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CN=C(C(=O)N1O)CC(C)C |
SMILES canonique |
CCC(C)C1=CN=C(C(=O)N1O)CC(C)C |
Synonymes |
6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone aspergillic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




